molecular formula C12H17N3O B2662349 4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}morpholine CAS No. 866049-21-0

4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}morpholine

Cat. No.: B2662349
CAS No.: 866049-21-0
M. Wt: 219.288
InChI Key: LUGTYZSDUSFTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}morpholine is a heterocyclic compound that features a morpholine ring fused with a cyclopenta[d]pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}morpholine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium alkoxide (sodium ethoxide or sodium methoxide) and requires controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}morpholine is unique due to its specific morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

4-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-10-3-2-4-11(10)14-12(13-9)15-5-7-16-8-6-15/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGTYZSDUSFTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.